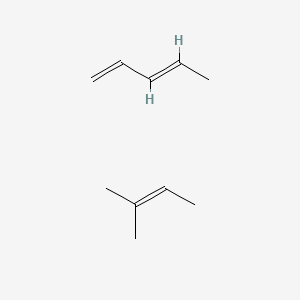

2-methylbut-2-ene;(3E)-penta-1,3-diene

Description

Significance of C5 Hydrocarbon Streams in Chemical Research and Industry

C5 hydrocarbon streams are a crucial by-product of the steam cracking of naphtha and other heavy raw materials used to produce ethylene (B1197577). longchangchemical.comatlantis-press.com These streams, often referred to as C5 fractions, represent a significant portion of the ethylene output, accounting for approximately 10-20%. atlantis-press.com While once considered a low-value by-product, the C5 fraction is now recognized as a rich source of valuable unsaturated hydrocarbons. atlantis-press.comshqilongchem.com Industrially, these streams are the primary feedstock for a variety of high-value-added chemical products, including synthetic rubbers, hydrocarbon resins, and fine chemicals used in pharmaceuticals, pesticides, and cosmetics. atlantis-press.comshqilongchem.comihs.com The economic benefit of utilizing these streams is substantial, driving extensive research into efficient separation and conversion technologies. atlantis-press.com The portfolio of applications is considerable, ranging from large-volume monomers for synthetic rubber to components for adhesives, coatings, and performance plastics. ihs.comchembroad.com

Overview of Key Olefinic and Dienic Components in C5 Fractions

C5 fractions are complex mixtures containing more than 30 different components with very similar boiling points, which makes their separation challenging. atlantis-press.com These components can be broadly categorized into paraffins, olefins (alkenes), and diolefins (dienes). The olefinic components account for the largest proportion, at about 62% of the total. longchangchemical.com Among the most valuable and abundant unsaturated components are isoprene (B109036), cyclopentadiene (B3395910) (and its dimer, dicyclopentadiene), and piperylene (isomers of pentadiene). longchangchemical.comatlantis-press.comresearchgate.net 2-Methylbut-2-ene, also known as an isoamylene, is a key branched mono-olefin, while (3E)-penta-1,3-diene is a specific isomer of piperylene. google.comnih.gov The exact composition of a C5 stream can vary depending on the feedstock and the severity of the cracking process. ihs.com

Below is a table summarizing the major unsaturated components found in a typical C5 stream.

| Component Class | Specific Compound | Typical Percentage in C5 Stream | Key Industrial Use |

| Dienes | Isoprene | ~15-31% | Production of synthetic rubber (polyisoprene). longchangchemical.comresearchgate.net |

| Cyclopentadiene/Dicyclopentadiene (B1670491) | ~15-31% | Production of hydrocarbon resins, unsaturated polyesters. longchangchemical.comresearchgate.net | |

| Piperylene (Penta-1,3-diene) | ~4-10% | Production of aliphatic hydrocarbon resins for adhesives. ihs.com | |

| Olefins | Isopentene (e.g., 2-Methylbut-2-ene) | Variable | Resin polymerization, production of isoprene. longchangchemical.comgoogle.com |

| n-Pentene | Variable | Production of 1-pentene, n-pentanal, and n-pentanol. longchangchemical.com | |

| Cyclopentene (B43876) | Variable | Used in various chemical syntheses. google.com |

Scope of Academic Inquiry into 2-Methylbut-2-ene and (3E)-Penta-1,3-diene

Academic research into these specific C5 components is both fundamental and applied, seeking to understand their reactivity and improve their industrial utilization.

2-Methylbut-2-ene (Isoamylene): This branched-chain alkene is a subject of significant academic interest, particularly in the study of reaction mechanisms. fiveable.me

Reaction Kinetics: Experimental and modeling studies have been conducted on the oxidation of 2-methylbut-2-ene to understand its combustion chemistry. researchgate.net Research shows that its high-temperature reactivity is similar to related alkanes, but the stability of the allylic pentenyl radicals formed during the process inhibits low-temperature reactivity. researchgate.net

Electrophilic Addition: 2-Methylbut-2-ene serves as a model substrate for teaching and researching Markovnikov's rule in electrophilic addition reactions. fiveable.mepearson.com The structure of the alkene, with its methyl group on the double-bonded carbon, influences the stability of the carbocation intermediate, dictating the regioselectivity of the reaction. fiveable.mepearson.com

Spectroscopy: The infrared and mass spectra of 2-methylbut-2-ene are well-characterized, providing unique fingerprints for its identification. docbrown.infodocbrown.info Analysis of its fragmentation pattern in mass spectrometry helps in understanding the stability of different carbocations that can be formed from the molecular ion. docbrown.info

(3E)-Penta-1,3-diene (trans-Piperylene): This conjugated diene is studied for its polymerization behavior and catalytic transformations.

Isomerization: Research has shown that cobalt powder and alumina-supported cobalt can catalyze the geometrical isomerization between the cis and trans forms of penta-1,3-diene at temperatures above 75°C. rsc.org Mechanistic studies suggest the process involves the dissociation of the diolefin by losing a hydrogen atom from the methyl group. rsc.org

Polymerization: The cationic polymerization of penta-1,3-diene using organoaluminum compounds has been investigated. researchgate.net This research makes it possible to synthesize soluble solid polymers with high yields, and advanced NMR spectroscopy has been used to identify the structure of the resulting polypentadiene chains. researchgate.net

Synthesis: Alternative and sustainable routes for producing 1,3-pentadiene (B166810) are an active area of research. One such route involves the dehydration of 2,3-pentanediol, a bio-based platform chemical, using catalysts like lanthanum phosphate (B84403) (LaPO4). researchgate.net

Interdisciplinary Research Connections

The study of 2-methylbut-2-ene and (3E)-penta-1,3-diene extends across several scientific disciplines, highlighting the interconnectedness of modern chemical research.

Organic Synthesis: Both compounds are valuable building blocks. The electrophilic addition reactions of 2-methylbut-2-ene are fundamental to synthetic organic chemistry. fiveable.mepearson.com Penta-1,3-diene is a monomer used to create polymers with specific properties. researchgate.net

Catalysis: The development of catalysts is central to C5 hydrocarbon chemistry. This includes catalysts for the selective hydrogenation of unwanted dienes to valuable olefins, the isomerization of dienes like penta-1,3-diene, and the polymerization of these monomers into high-performance materials. rsc.orgresearchgate.netgoogle.com

Materials Science: A primary application of C5 olefins and dienes is the creation of new materials. shqilongchem.com 2-Methylbut-2-ene is used to control the glass transition temperature and molecular weight of hydrocarbon resins. google.com (3E)-Penta-1,3-diene is polymerized to form materials used in adhesives, coatings, and rubber formulations. ihs.comchembroad.comchembroad.com These C5-based hydrocarbon resins are valued for their ability to enhance tackiness, adhesion, and durability. wanbangresin.competroleumresinchina.com

Separation Science: Given the complexity of C5 streams and the close boiling points of their components, separation is a major challenge and a vibrant research area. atlantis-press.comacs.org Advanced techniques such as extractive distillation and adsorptive separation using microporous materials like metal-organic frameworks (MOFs) and zeolites are being investigated to achieve high-purity separation of linear and branched isomers, as well as olefins from paraffins. atlantis-press.comacs.orgberkeley.edu

Properties

CAS No. |

26813-14-9 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

2-methylbut-2-ene;(3E)-penta-1,3-diene |

InChI |

InChI=1S/C5H10.C5H8/c1-4-5(2)3;1-3-5-4-2/h4H,1-3H3;3-5H,1H2,2H3/b;5-4+ |

InChI Key |

KLAJKQCMOYCTDK-RCKHEGBHSA-N |

Isomeric SMILES |

C/C=C/C=C.CC=C(C)C |

Canonical SMILES |

CC=CC=C.CC=C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Advanced Approaches for 2-Methylbut-2-ene Synthesis

2-methylbut-2-ene, an important C5 olefin, is produced through several industrial and emerging synthetic routes. These methods leverage different feedstocks, from petroleum fractions to bio-derived alcohols, and employ various catalytic systems to achieve efficient conversion.

A primary industrial source of 2-methylbut-2-ene and its isomers (collectively known as isoamylenes) is the deep catalytic cracking (DCC) of heavy petroleum fractions like vacuum gas oil. google.com The DCC process, a modification of fluid catalytic cracking (FCC), is optimized to enhance the yield of light olefins, including propylene, isobutylene, and isoamylene. google.com Pyrolysis, the thermal decomposition of larger molecules, also serves as a source for C5 olefins. For instance, the catalytic pyrolysis of waste polymers can be tailored to produce a stream of valuable hydrocarbons, including C3-C5 olefins.

Alternative pathways to isoamylenes involve the catalytic dehydrogenation and isomerization of C5 alkanes and linear olefins. google.com The dehydrogenation of isopentane (B150273) is a direct route to produce a mixture of isoamylenes. Concurrently, the isomerization of other C5 olefins, often over specialized catalysts, can be employed to enrich the product stream in the more desirable branched isomers like 2-methylbut-2-ene. google.com For example, specific catalysts have been developed for the isomerization of various C5 olefins to maximize the output of isoamylenes. google.com

The development of bio-inspired and enzymatic routes for chemical synthesis represents a growing field aimed at sustainable production. While specific, well-established enzymatic pathways for the direct synthesis of 2-methylbut-2-ene are not extensively detailed in current literature, the concept is an area of active consideration. One potential bio-based strategy involves the enzymatic conversion of hydroxyalkanoic acids to produce branched C5 olefins. google.com The biosynthesis of C5 compounds is fundamental in nature, particularly in the formation of isoprene (B109036) units, the building blocks of terpenoids. pugetsound.edu However, harnessing enzymes to directly produce 2-methylbut-2-ene on an industrial scale remains a developmental challenge. Research into microbial biosynthesis has demonstrated the production of various alkanes and alkenes, indicating the potential for engineering microorganisms for specific olefin production in the future. nih.gov

A well-established and versatile laboratory and potential industrial method for synthesizing 2-methylbut-2-ene is the acid-catalyzed dehydration of C5 alcohol isomers. chemicalbook.com The most direct precursor is tert-amyl alcohol (2-methyl-2-butanol), which readily eliminates water in the presence of an acid catalyst such as p-toluenesulfonic acid to form the thermodynamically stable 2-methylbut-2-ene. chemicalbook.com

Furthermore, this method can be adapted to use mixed C5 alcohol feedstocks, such as fusel oil, a byproduct of ethanol (B145695) fermentation. A patented process describes the dehydration of a C5 alcohol mixture derived from fusel oil over a catalyst bed. google.com This process is followed by an isomerization step to enrich the final product in 2-methylbut-2-ene. google.com Research has shown that at a reaction temperature of 400°C, an alcohol conversion greater than 99% can be achieved, with a selectivity of 63% towards 2-methylbut-2-ene. google.com

| Feedstock | Temperature (°C) | Pressure (barg) | Alcohol Conversion (%) | Selectivity to 2-Methylbut-2-ene (%) |

|---|---|---|---|---|

| Distilled Fusel Oil | 400 | 2 | >99 | 63 |

Stereoselective Construction of (3E)-Penta-1,3-diene and Related Dienes

(3E)-penta-1,3-diene, also known as (E)-piperylene, is a simple conjugated diene. The stereoselective synthesis of 1,3-dienes is of great importance in organic chemistry, as the geometry of the double bonds dictates the outcome of subsequent reactions, such as Diels-Alder cycloadditions. Transition metal catalysis offers powerful tools for achieving high levels of stereocontrol in the formation of these motifs. nih.gov

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective synthesis of 1,3-dienes, typically involving the formation of a C(sp²)–C(sp²) bond. nih.gov While specific data for the synthesis of unsubstituted (3E)-penta-1,3-diene is sparse, numerous examples with substituted analogues demonstrate the capability of these catalysts.

Nickel (Ni): Nickel catalysts are effective for the reductive cross-coupling of vinyl halides to form 1,3-dienes. rsc.org Divergent Mizoroki-Heck reactions catalyzed by nickel can produce either linear or branched products from 1,3-dienes by tuning ligands and additives. nih.gov For instance, the coupling of 1-phenyl-1,3-diene with 4-iodoanisole (B42571) can yield the linear 1,4-diaryl-1,3-diene product with high stereoselectivity. nih.gov

| Diene Substrate | Aryl Halide | Catalyst System | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 1-phenyl-1,3-butadiene | 4-iodoanisole | Ni(dppe)Cl₂ / Mn / NEt₃ | (1E,3E)-1-(4-methoxyphenyl)-4-phenylbuta-1,3-diene | 80 | >20:1 |

Palladium (Pd): Palladium catalysis is one of the most widely used methods for constructing 1,3-dienes. nih.gov Suzuki, Heck, and Stille couplings are standard procedures. For example, a palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds yields 1,3-diene structures efficiently. organic-chemistry.orgresearchgate.net Three-component couplings involving vinyl triflates, boronic acids, and dienes also provide selective access to functionalized dienes. nih.gov

Ruthenium (Ru): Ruthenium catalysts offer unique reactivity. An oxidative cross-coupling between activated olefins (e.g., acrylates) and vinyl boronates, catalyzed by [RuCl₂(p-cymene)]₂, produces (E,E)-1,3-dienes with excellent stereoselectivity under mild, ligand-free conditions. organic-chemistry.org Ru-catalyzed alkene-alkyne coupling can also be directed to form (Z,Z)-1,3-dienes. organic-chemistry.org

| Activated Olefin | Vinyl Boronate | Catalyst | Product | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Methyl acrylate | (E)-styrylboronic acid pinacol (B44631) ester | [RuCl₂(p-cymene)]₂ | Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | 81 | Exclusive E,E-isomer |

Iron (Fe): Iron, being an inexpensive and earth-abundant metal, is an attractive catalyst. Iron-catalyzed cross-coupling of α-allenyl esters with Grignard reagents provides a practical and rapid route to variously substituted 1,3-dienes under mild conditions. nih.govacs.org This method shows good functional group compatibility and is scalable. nih.gov

Rhodium (Rh): Rhodium catalysts are effective in various transformations leading to dienes. For example, the Rh-catalyzed rearrangement of vinylcyclopropanes embedded in N-heterocyclic systems can produce 1,3-diene units, albeit requiring high temperatures. nih.gov

Copper (Cu): Copper catalysis, often used in conjunction with other metals like palladium, facilitates the synthesis of dienes. A dual CuH- and Pd-catalyzed method allows for the stereoselective hydroalkenylation of alkynes with enol triflates to form highly substituted Z,Z- or Z,E-1,3-dienes. nih.gov

While data for Cobalt (Co) and Gold (Au) in direct cross-coupling reactions to form simple 1,3-dienes like piperylene are less common, their catalytic activities are well-documented in other transformations involving dienes, such as cycloadditions and hydrofunctionalizations.

Olefination Strategies (Wittig, Julia-Kocienski, Horner-Wadsworth-Emmons)

Olefination reactions, which convert carbonyl compounds into alkenes, are fundamental transformations in organic synthesis and are widely used for constructing conjugated dienes.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com For the synthesis of conjugated dienes, the reaction of an α,β-unsaturated aldehyde with a non-stabilized (reactive) saturated ylide is generally preferred. researchgate.net This approach helps to control the stereochemistry of the newly formed double bond without causing isomerization of the existing double bond. researchgate.net Conversely, using a semi-stabilized allylic ylide with a saturated aldehyde often leads to a mixture of geometric isomers. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.com A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com The reaction is known for producing predominantly (E)-alkenes with excellent selectivity. wikipedia.orgorganic-chemistry.org The stereochemical outcome is generally governed by steric factors in the transition state, favoring the formation of the thermodynamically more stable E-isomer. alfa-chemistry.comorganic-chemistry.org

The Julia-Kocienski olefination is another powerful method that reacts a heteroaryl sulfone (e.g., benzothiazol-2-yl sulfone) with a carbonyl compound. researchgate.netalfa-chemistry.com This reaction has become a key C-C bond-forming method in natural product synthesis due to its mild conditions, broad substrate scope, and high (E)-selectivity. researchgate.net A significant advantage is the ability to perform the reaction in a one-pot manner. alfa-chemistry.com Recent modifications using cation-specific chelating agents have enabled predictable control over the (E/Z)-selectivity, which is dependent on the structure of the aldehyde used. nih.govorganic-chemistry.org

Table 2: Overview of Olefination Strategies for Diene Synthesis

| Reaction | Reagents | Typical Selectivity | Key Features |

|---|---|---|---|

| Wittig | Aldehyde/Ketone + Phosphonium Ylide | (Z)-alkenes with non-stabilized ylides | Broadly applicable; byproduct (triphenylphosphine oxide) can be difficult to remove. masterorganicchemistry.com |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | (E)-alkenes | Water-soluble byproduct allows for easy purification. wikipedia.orgalfa-chemistry.com |

| Julia-Kocienski | Aldehyde/Ketone + Heteroaryl Sulfone | (E)-alkenes; (E/Z) control possible | Mild conditions; one-pot procedure; high functional group tolerance. researchgate.netalfa-chemistry.com |

Rearrangement Reactions (e.g., Allene-to-Diene Isomerization)

The isomerization of allenes into the thermodynamically more stable conjugated dienes represents another synthetic route. Palladium-catalyzed reactions have been developed to facilitate this transformation. mdpi.com One plausible mechanism involves a hydropalladation-β-hydride elimination sequence. mdpi.com For example, treating a substituted allene (B1206475) with a palladium catalyst, such as Pd₂(dba)₃, in the presence of a mild acid can yield the corresponding 1,3-diene. mdpi.com The reaction scope and selectivity can be influenced by the substitution pattern of the allene and the specific catalyst system employed. mdpi.comnih.gov

Dehydrohalogenation and Dehydration Routes from Precursors

Classic elimination reactions from suitable precursors remain a straightforward and common method for preparing conjugated dienes.

Dehydrohalogenation of an allylic or vicinal dihalide through a base-induced elimination reaction is a well-established method. orgoreview.com To favor elimination over substitution (an Sₙ2 reaction), a bulky, non-nucleophilic base such as potassium tert-butoxide is typically used. orgoreview.com The regioselectivity of the elimination is generally governed by Zaitsev's rule, leading to the more substituted (and thus more stable) alkene, although bulky bases can favor the anti-Zaitsev product.

Dehydration of alcohols is another common route to alkenes. For the synthesis of conjugated dienes, diols are often used as precursors. kuleuven.be This reaction is typically acid-catalyzed and can be employed on an industrial scale. google.com For instance, the acid-catalyzed double dehydration of 3-methyl-1,3-butanediol (B1361614) is a method for producing isoprene. More recently, highly regio- and stereoselective methods for the dehydration of specific allylic alcohols have been developed, proceeding via a 1,4-syn-elimination pathway. nih.gov Catalytic systems for the dehydration of diols, such as those based on phosphonium ionic liquids with a strong acid, have also been reported. kuleuven.be

Reaction Mechanisms and Reactivity Profiles

Electrophilic and Radical Additions of 2-Methylbut-2-ene

The reactivity of 2-methylbut-2-ene is dominated by its carbon-carbon double bond, which readily undergoes electrophilic and radical addition reactions. The asymmetrical nature of this alkene, with a trisubstituted and a disubstituted carbon atom participating in the double bond, leads to specific outcomes in these additions.

Regioselectivity and Stereoselectivity in Addition Reactions (e.g., Hydrohalogenation, Halogenation, Hydration)

The addition of electrophiles to 2-methylbut-2-ene is highly regioselective. This preference is governed by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide (or other nucleophilic group) attaches to the carbon with more alkyl substituents. pearson.comlibretexts.org

Hydrohalogenation: In the reaction with hydrogen halides like HBr or HCl, the hydrogen atom adds to the third carbon (C3), and the halogen atom adds to the second carbon (C2). This occurs because the addition proceeds through the most stable carbocation intermediate. pearson.comchemistrysteps.com The primary product of the reaction between 2-methylbut-2-ene and HBr is 2-bromo-2-methylbutane.

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond. Following the same regioselective principle, the hydroxyl (-OH) group adds to the more substituted carbon (C2), while the hydrogen atom adds to the less substituted carbon (C3). pearson.comlibretexts.org This reaction yields 2-methylbutan-2-ol as the major product. doubtnut.comshaalaa.com The reaction is typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄). pearson.com

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to 2-methylbut-2-ene is stereoselective. The reaction proceeds via a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org The nucleophilic halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the initial halogen, resulting in anti-addition. masterorganicchemistry.comlibretexts.org For instance, the bromination of 2-methylbut-2-ene results in the formation of a vicinal dihalide, 2,3-dibromo-2-methylbutane, with the two bromine atoms oriented trans to each other. masterorganicchemistry.com When this reaction is carried out in a nucleophilic solvent like methanol, the solvent can act as a nucleophile, attacking the more substituted carbon of the bromonium ion, leading to products like 2-bromo-3-methoxy-2-methylbutane. pearson.com

| Reaction | Reagent(s) | Major Product | Regioselectivity | Stereoselectivity |

| Hydrohalogenation | HBr | 2-Bromo-2-methylbutane | Markovnikov | Not applicable |

| Hydration | H₂O, H₂SO₄ | 2-Methylbutan-2-ol | Markovnikov | Not applicable |

| Halogenation | Br₂ | trans-2,3-Dibromo-2-methylbutane | Not applicable | Anti-addition |

Role of Carbocation Intermediates and Stability Considerations

The regioselectivity observed in the electrophilic additions to 2-methylbut-2-ene is a direct consequence of the stability of the carbocation intermediates formed during the reaction. pearson.comfiveable.me The addition of an electrophile (like H⁺) to the C=C double bond can, in principle, form two different carbocations.

Pathway A: Addition of H⁺ to C3 generates a tertiary carbocation at C2.

Pathway B: Addition of H⁺ to C2 generates a secondary carbocation at C3.

Carbocation stability follows the order: tertiary > secondary > primary. askfilo.comlibretexts.org This stability is attributed to two main factors:

Inductive Effect: Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation. askfilo.commasterorganicchemistry.com

Hyperconjugation: The overlap of adjacent C-H σ-bonds with the empty p-orbital of the carbocation further delocalizes the positive charge. askfilo.commasterorganicchemistry.com

The tertiary carbocation formed in Pathway A is stabilized by three adjacent alkyl groups, making it significantly more stable and lower in energy than the secondary carbocation from Pathway B, which is stabilized by only two alkyl groups. askfilo.comlibretexts.org Consequently, the reaction proceeds almost exclusively through the more stable tertiary carbocation intermediate, leading to the observed Markovnikov product. pearson.comfiveable.melibretexts.org

Radical Chain Mechanisms in Anti-Markovnikov Additions

While the addition of HBr to alkenes typically follows Markovnikov's rule, the presence of peroxides (ROOR) or UV light completely reverses the regioselectivity, leading to an anti-Markovnikov product. askfilo.comchemistrysteps.comlibretexts.org This is known as the peroxide effect or the Kharasch effect and is only effective for HBr, not for HCl or HI. libretexts.orgbyjus.com The reaction proceeds through a radical chain mechanism. chemistrysteps.combyjus.com

The mechanism consists of three main stages:

Initiation: The peroxide bond is weak and undergoes homolytic cleavage upon heating or exposure to UV light to form two alkoxy radicals (RO•). chemistrysteps.comyoutube.com This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). chemistrysteps.com

Propagation: The bromine radical, acting as an electrophile, adds to the C=C double bond of 2-methylbut-2-ene. This addition is regioselective, occurring at the less substituted carbon (C3) to form the more stable carbon radical intermediate. chemistrysteps.commasterorganicchemistry.com In this case, a tertiary radical is formed at C2, which is more stable than the secondary radical that would form if Br• added to C2. chemistrysteps.comaskfilo.com This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product (3-bromo-2-methylbutane) and regenerating a bromine radical, which continues the chain reaction. youtube.com

Termination: The reaction is terminated when any two radical species combine. youtube.com

The key difference determining the regioselectivity compared to the ionic mechanism is the initial attacking species. In the radical mechanism, the Br• radical adds first to form the most stable carbon radical, whereas in the ionic mechanism, H⁺ adds first to form the most stable carbocation. chemistrysteps.com

Cycloaddition Chemistry of (3E)-Penta-1,3-diene

(3E)-Penta-1,3-diene, also known as trans-piperylene, is a conjugated diene that readily participates in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions: Stereospecificity and Regioselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. ucalgary.calongdom.org These reactions are characterized by their high degree of stereospecificity and regioselectivity.

Stereospecificity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comlibretexts.org For example, the reaction of a cis-dienophile results in a product where the substituents are cis in the newly formed ring, while a trans-dienophile yields a trans product. masterorganicchemistry.comlibretexts.org Similarly, the stereochemistry of the diene is maintained. For instance, the reaction of (3E)-penta-1,3-diene with maleic anhydride, a cis-dienophile, yields a specific stereoisomer of 3-methyl-1,2,3,6-tetrahydrophthalic anhydride. acs.orgacs.org

Regioselectivity: When both the diene and the dienophile are unsymmetrical, the reaction is regioselective, favoring the formation of one constitutional isomer over another. chemistrysteps.commasterorganicchemistry.com The outcome can often be predicted by considering the electronic properties of the substituents. Generally, the reaction proceeds in a way that aligns the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile. chemistrysteps.com For a 1-substituted diene like (3E)-penta-1,3-diene, the reaction with an unsymmetrical dienophile typically favors the formation of the "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) product over the "meta" (1,3-disubstituted) product. masterorganicchemistry.comyoutube.com

| Diene | Dienophile | Major Product Type(s) |

| 1-Substituted Diene | Unsymmetrical Dienophile | "Ortho" and/or "Para" |

| 2-Substituted Diene | Unsymmetrical Dienophile | "Para" |

A critical requirement for a diene to undergo a Diels-Alder reaction is its ability to adopt an s-cis conformation. libretexts.orglibretexts.org This conformation, where the two double bonds are on the same side of the single bond connecting them, allows the terminal carbons (C1 and C4) of the diene to be close enough to react with the dienophile in a concerted fashion. The alternative, more stable s-trans conformation, where the double bonds are on opposite sides, is unreactive in the Diels-Alder reaction. libretexts.org For acyclic dienes like (3E)-penta-1,3-diene, there is a rapid equilibrium between the s-cis and s-trans conformers, allowing the reaction to proceed through the less stable but reactive s-cis conformation. libretexts.org

Frontier Molecular Orbital Theory in Reaction Kinetics (HOMO-LUMO Interactions)

The kinetics of cycloaddition reactions, particularly the Diels-Alder reaction, are effectively rationalized by Frontier Molecular Orbital (FMO) theory. ucsb.eduijcrcps.com This theory posits that the most significant interactions governing the reaction rate occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mit.edustereoelectronics.org In a standard [4+2] cycloaddition involving a diene like (3E)-penta-1,3-diene, the reaction proceeds through the interaction of the diene's HOMO with the dienophile's LUMO. ethz.ch

The rate of the reaction is inversely proportional to the energy gap (ΔE) between these interacting frontier orbitals. mit.edu A smaller HOMO-LUMO gap facilitates electron flow from the diene's HOMO to the dienophile's LUMO, lowering the activation energy and accelerating the reaction. mit.edustereoelectronics.org For instance, the reaction of 1,3-butadiene (B125203) with ethene is slow due to a relatively large energy gap. However, when an electron-withdrawing substituent is present on the dienophile, it lowers the dienophile's LUMO energy, reduces the energy gap, and significantly increases the reaction rate. ucsb.edustereoelectronics.org

Conversely, in what is known as an "inverse-electron-demand" Diels-Alder reaction, the primary interaction is between the dienophile's HOMO and the diene's LUMO. ijcrcps.com This scenario is favored when the diene possesses electron-withdrawing groups and the dienophile has electron-donating groups. ijcrcps.com The feasibility and preferred pathway of the reaction can thus be predicted by analyzing the relative energies of the respective HOMO and LUMO levels of the diene and dienophile. ijcrcps.com

| Reaction Type | Primary Orbital Interaction | Diene Substituent | Dienophile Substituent | Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| Normal Electron Demand | HOMO(diene) - LUMO(dienophile) | Electron-Donating (e.g., -CH₃) | Electron-Withdrawing (e.g., -CN, -CHO) | Decreased |

| Inverse Electron Demand | LUMO(diene) - HOMO(dienophile) | Electron-Withdrawing (e.g., -NO₂) | Electron-Donating (e.g., -OCH₃) | Decreased |

Endo/Exo Selectivity in Cycloaddition Products

A key stereochemical feature of the Diels-Alder reaction is its selectivity for forming one of two possible diastereomers: the endo or the exo product. libretexts.org In many cases, particularly with cyclic dienes, the endo product is formed faster and is the major kinetic product, even though the exo product is often more sterically favored and therefore thermodynamically more stable. nih.govmasterorganicchemistry.com

The preference for the endo product is explained by "secondary orbital interactions." masterorganicchemistry.com In the endo transition state, in addition to the primary bonding interactions between the termini of the diene and dienophile, there is a favorable, non-bonding overlap between the p-orbitals of the dienophile's substituent(s) and the interior p-orbitals (C2 and C3) of the diene. stereoelectronics.orgmasterorganicchemistry.com This secondary interaction stabilizes the endo transition state relative to the exo transition state, where such an overlap is absent, thus lowering its activation energy. masterorganicchemistry.com

However, the assumption of innate endo-selectivity is not universal. nih.gov For simple, acyclic dienes reacting with common monosubstituted dienophiles, kinetic endo:exo ratios can be close to 1:1. nih.gov Factors such as sterics, electrostatic interactions, and the use of Lewis acid catalysts can influence or even reverse the selectivity. nih.govresearchgate.net Lewis acids, for example, can coordinate to the dienophile, enhancing the secondary orbital interactions and thereby increasing the endo:exo ratio. masterorganicchemistry.com

Other Cycloaddition Pathways (e.g., [4+1], [3+2], [2+2] Cycloadditions)

While the [4+2] Diels-Alder reaction is the most prominent cycloaddition for 1,3-dienes, other pathways are also accessible under specific conditions.

[4+1] Cycloadditions : These reactions involve a four-atom diene component and a one-atom species, typically a carbene or carbene equivalent, to form a five-membered ring. Direct [4+1] cycloadditions are often electronically disfavored due to repulsion between the carbene's lone pair and the diene's π-system. researchgate.net However, transition metal catalysts, such as those based on dinickel or rhodium, can facilitate reductive [4+1] cycloadditions. nih.govresearchgate.net For example, a vinylidene equivalent, generated from a 1,1-dichloroalkene, can undergo a nickel-catalyzed [4+1] reaction with a 1,3-diene to yield cyclopentene (B43876) derivatives. nih.gov

[3+2] Cycloadditions : These are powerful methods for constructing five-membered rings and typically involve a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne). acs.orgallfordrugs.comuchicago.edu While the diene itself is not a 1,3-dipole, one of its double bonds can act as the two-atom dipolarophile component. For instance, dienes can react with 1,3-dipoles like nitrones or azomethine ylides to form heterocyclic five-membered rings. uchicago.edu Palladium-catalyzed asymmetric [3+2] cycloadditions have also been developed where an electron-deficient diene can react regioselectively at its distant double bond with a vinyl cyclopropane, which acts as a three-carbon component. researchgate.net

[2+2] Cycloadditions : The thermal [2+2] cycloaddition between two alkenes is generally forbidden by orbital symmetry rules. However, these reactions can be achieved under photochemical conditions or with specific catalysts. nih.govslideshare.net Using visible-light-absorbing transition metal complexes, it is possible to activate 1,3-dienes to undergo [2+2] cycloadditions, forming vinylcyclobutane products. nih.gov This photochemical approach avoids the high-energy UV radiation that would be required for direct excitation of the diene. nih.gov Additionally, chemodivergent catalytic systems, for example using cobalt, can selectively direct the reaction of a 1,3-diene and an alkyne towards either a [4+2] or a [2+2] pathway depending on the ligand used. nih.gov

Polymerization Mechanisms and Control

Cationic Polymerization of 1,3-Pentadiene (B166810): Kinetic and Mechanistic Studies

The cationic polymerization of 1,3-pentadiene (piperylene) is a significant industrial process, particularly for producing hydrocarbon resins used in adhesives and road marking paints. researchgate.netmdpi.com This polymerization is typically initiated by a Lewis acid (e.g., TiCl₄, AlCl₃) in combination with a co-initiator or proton source (e.g., water, carboxylic acids). researchgate.netrsc.org

Kinetic studies reveal that these polymerizations often exhibit unsteady-state behavior. researchgate.net The reaction rates can be very high, and the process is complicated by several side reactions, including chain transfer to the monomer and the polymer. researchgate.netlibretexts.org Chain transfer to the monomer is a significant event, even in the early stages of the reaction. researchgate.net Chain transfer to the polymer leads to reduced unsaturation in the final polymer and an increase in the weight-average molecular weight (Mw) as conversion progresses, while the number-average molecular weight (Mn) remains relatively low and stable. researchgate.net The resulting poly(1,3-pentadiene) typically consists of a mixture of 1,4-trans and 1,2-trans units. researchgate.net

| Initiating System | Temperature (°C) | Propagation Rate Constant (kₚ) (L mol⁻¹ min⁻¹) | Key Observation |

|---|---|---|---|

| CF₃COOD/TiCl₄ | 20 | 1.5 x 10³ | Significant chain transfer to monomer observed. researchgate.net |

| CF₃COOD/TiCl₄ | -78 | 3.3 x 10³ | Increased propagation rate at lower temperature. researchgate.net |

Initiation and Propagation Dynamics

Initiation: The initiation of cationic polymerization involves the generation of a carbocation from the monomer. mit.eduyoutube.com When using a Lewis acid (C) with a co-catalyst like a protic acid or water (RX), an initiating complex is formed, which then donates a proton to the 1,3-pentadiene monomer. libretexts.orgdspaces.org For example, with TiCl₄ and trifluoroacetic acid (CF₃COOH), the acid protonates the diene to form an allylic carbocation, which is the initial active species. researchgate.net The rate of initiation is a complex function of the concentrations of the catalyst, co-catalyst, and monomer. dspaces.org

Propagation: The propagation step involves the successive addition of monomer units to the growing carbocationic chain end. youtube.com This process is typically very fast, with high rate constants. mit.edu The active species can exist as either a relatively free ion or as an ion pair with the counter-ion (e.g., [TiCl₄(CF₃COO)]⁻). dspaces.org The proximity and nature of this counter-ion significantly influence the propagation dynamics and the stereochemistry of the resulting polymer. The growing chain is an allylic cation, and the incoming monomer can add at different positions, leading to the formation of various microstructures (e.g., 1,2- vs. 1,4-addition). researchgate.net The propagation rate is often difficult to control due to the high reactivity of the carbocationic intermediate, which also makes the system susceptible to the chain transfer and termination reactions that limit the final molecular weight. mit.eduacs.org

Investigation of Side Reactions (Cross-linking, Cyclization, Double Bond Isomerization)

In the polymerization of conjugated dienes such as (3E)-penta-1,3-diene, the potential for side reactions significantly influences the final polymer's structure and properties. These reactions include cross-linking, cyclization, and isomerization of the double bonds within the polymer backbone.

Cross-linking: During polymerization, particularly under cationic conditions, the formation of cross-linked polymer fractions can occur. researchgate.net This process, which can lead to insoluble gel formation, is often attributed to the reaction of active cationic centers with unsaturations present in other polymer chains. researchgate.net Additionally, post-polymerization cross-linking, known as vulcanization, can be intentionally induced by heating the polymer with sulfur. This process creates carbon-sulfur and carbon-carbon bonds between polymer chains, transforming tacky raw polymers into materials with enhanced elasticity and strength. libretexts.org

Cyclization: Intramolecular cyclization is another significant side reaction observed, particularly in the cationic polymerization of 1,3-pentadiene. researchgate.net This process involves the attack of the growing active center on a double bond within the same polymer chain, leading to the formation of cyclic structures within the polymer backbone. This phenomenon is also noted in the cationic polymerization of similar dienes like isoprene (B109036), where double bond loss can lead to both intramolecular cyclization and chain branching. rsc.org

Double Bond Isomerization: The double bonds within the poly(penta-1,3-diene) chain can undergo isomerization, affecting the microstructure of the polymer. This can manifest as both configurational (cis/trans or Z/E) isomerization and positional isomerization of the double bonds. nih.gov Studies have shown that the geometric isomerization of 1,3-pentadiene can be induced using catalysts like iodine or potassium tert-butoxide, although the latter may also promote extensive polymer formation. ucf.edu The control of this isomerization is crucial for achieving a desired polymer stereochemistry. nih.gov

Table 1: Summary of Side Reactions in (3E)-penta-1,3-diene Polymerization This table is interactive. Click on the headers to sort the data.

| Side Reaction | Description | Primary Mechanism | Consequence |

|---|---|---|---|

| Cross-linking | Formation of covalent bonds between polymer chains. | Intermolecular reaction of active centers with double bonds on other chains. | Increased molecular weight, gel formation, altered mechanical properties (e.g., elasticity). researchgate.netlibretexts.org |

| Cyclization | Formation of cyclic structures within a single polymer chain. | Intramolecular reaction of an active center with a double bond on its own chain. | Reduced unsaturation, increased chain stiffness, altered thermal properties. researchgate.netrsc.org |

| Isomerization | Change in the configuration (cis/trans) or position of double bonds in the polymer backbone. | Catalytic (e.g., iodine) or thermal processes. | Altered polymer microstructure (stereochemistry) and physical properties. nih.govucf.edu |

Control of Polymer Microstructure and Molecular Characteristics

The control over the microstructure and molecular characteristics of poly(penta-1,3-diene) is paramount for tailoring its physical and mechanical properties. This is primarily achieved through the careful selection of catalyst systems and polymerization conditions.

The polymerization of 1,3-pentadiene can yield various microstructures, including 1,4-cis, 1,4-trans, 1,2-cis, and 1,2-trans units. researchgate.net The relative content of these structural units determines the polymer's properties. For instance, a regular, ordered arrangement of trans-1,4 units can lead to a hard and brittle material, whereas cis-1,4 units prevent such ordering, resulting in a noncrystalline, amorphous state characteristic of elastomers. libretexts.org

Different catalyst systems exert distinct control over the resulting microstructure:

Neodymium-based catalysts have been used to synthesize poly(1,3-pentadiene) with a mixed microstructure. researchgate.net Specifically, both homogeneous and heterogeneous neodymium catalysts can produce highly stereoregular cis-1,4 isotactic polymers from (E)-1,3-pentadiene. researchgate.net

Titanium-based catalysts , such as CpTiCl3-MAO, are also effective and can yield polymers with cis-1,4 or mixed cis/1,2 structures depending on the specific diene monomer used. researchgate.net

Cationic polymerization using organoaluminum compounds can produce completely soluble, solid, thermoplastic polymers with high softening points. researchgate.net

Living anionic polymerization offers a high degree of control, enabling the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific monomer sequences in copolymers. mdpi.com

The ability to direct the polymerization towards a specific microstructure allows for the production of materials ranging from crystalline plastics to amorphous rubbers. libretexts.orgresearchgate.net

Table 2: Influence of Catalyst Systems on Poly(penta-1,3-diene) Microstructure This table is interactive. Click on the headers to sort the data.

| Catalyst System Type | Predominant Microstructure | Resulting Polymer Characteristics |

|---|---|---|

| Neodymium-based | cis-1,4 isotactic researchgate.net | Stereoregular, potentially crystalline |

| Titanium-based | cis-1,4 or mixed cis/1,2 researchgate.net | Dependent on specific catalyst and monomer |

| Cationic (Organoaluminum) | Mixed | Soluble, solid, thermoplastic researchgate.net |

| Living Anionic | Controllable sequences | Well-defined, controlled molecular weight mdpi.com |

Polymerization Behavior of 2-Methylbut-2-ene

Cationic and Free Radical Polymerization Considerations

The polymerization of 2-methylbut-2-ene is severely hindered by its molecular structure. As a tetrasubstituted alkene, the double bond is sterically shielded by four substituent groups (three methyl and one ethyl part of the chain). This steric hindrance makes it exceedingly difficult for monomer molecules to approach and add to a growing polymer chain, effectively preventing homopolymerization under typical conditions. quora.com

Cationic Polymerization: While 2-methylbut-2-ene can readily form a stable tertiary carbocation upon interaction with a cationic initiator, the subsequent propagation step is sterically hindered. utexas.edulibretexts.orgyoutube.com The bulky nature of the monomer prevents other monomer units from attacking the cationic center, thus halting the polymerization process after initiation. quora.com

Free Radical Polymerization: Free radical polymerization is generally less sensitive to steric effects than ionic polymerization methods. cmu.edu However, the high degree of substitution on 2-methylbut-2-ene still presents a significant barrier to propagation. Instead of adding to the chain, the primary interaction of a growing radical chain with 2-methylbut-2-ene is more likely to be hydrogen abstraction from one of the allylic positions, a process known as chain transfer. youtube.comlibretexts.org

Propensity for Chain Transfer and its Implications

Due to its inability to effectively homopolymerize, 2-methylbut-2-ene exhibits a strong propensity to act as a chain transfer agent. wikipedia.org In a polymerization reaction, chain transfer is a process where the activity of a growing polymer chain is terminated by transferring its reactive center (a radical or an ion) to another molecule, in this case, a molecule of 2-methylbut-2-ene. wikipedia.orgwikipedia.org

The mechanism involves the abstraction of a hydrogen atom from one of the allylic methyl groups of 2-methylbut-2-ene by the active polymer chain end. This terminates the growth of that specific polymer chain and generates a new, relatively stable allylic radical or cation on the 2-methylbut-2-ene molecule. This new active species is sterically hindered and less reactive, making it slow to initiate a new polymer chain.

The primary implication of this behavior is the control and reduction of the average molecular weight of the polymer being formed. wikipedia.orgrubbernews.com When used as an additive in a polymerization system, 2-methylbut-2-ene can effectively limit the length of the polymer chains.

Co-polymerization and Chain Transfer Studies Involving Both Compounds

The interaction between (3E)-penta-1,3-diene and 2-methylbut-2-ene in a polymerization system is a clear example of copolymerization where one monomer polymerizes while the other acts predominantly as a chain transfer agent. The existence of a material identified as "1,3-Pentadiene, polymer with 2-methyl-2-butene" confirms that these two compounds are used together in polymer synthesis. thegoodscentscompany.comnih.gov

In this system, (3E)-penta-1,3-diene is the polymerizable monomer. A growing poly(penta-1,3-diene) chain, whether proceeding via a cationic or radical mechanism, will propagate by adding more pentadiene units. However, when an active chain end encounters a molecule of 2-methylbut-2-ene, addition is unlikely due to steric hindrance. Instead, a chain transfer reaction occurs. wikipedia.org

The active center of the poly(penta-1,3-diene) chain abstracts an allylic hydrogen from 2-methylbut-2-ene. This reaction has two key outcomes:

The growing polymer chain is terminated, becoming a "dead" polymer.

A new, stable, and sterically hindered active center is formed on the 2-methylbut-2-ene molecule.

This process effectively regulates the molecular weight of the resulting poly(penta-1,3-diene). The concentration of 2-methylbut-2-ene relative to (3E)-penta-1,3-diene can be adjusted to control the final average chain length of the polymer. Such chain transfer agents are deliberately introduced into polymerization reactions to produce polymers of a desired, often lower, molecular weight, which can be crucial for specific applications requiring certain viscosity or processing characteristics. wikipedia.orgrubbernews.com

Table 3: Roles of Compounds in Co-polymerization System This table is interactive. Click on the headers to sort the data.

| Compound | Role in System | Primary Reactivity | Effect on Polymer Product |

|---|---|---|---|

| (3E)-penta-1,3-diene | Monomer | Undergoes polymerization (propagation) | Forms the polymer backbone. libretexts.org |

| 2-methylbut-2-ene | Chain Transfer Agent | Undergoes allylic hydrogen abstraction | Terminates growing chains, reduces average molecular weight. wikipedia.orgrubbernews.com |

Catalytic Transformations and Reaction Engineering

Transition Metal-Catalyzed Processes Involving Dienes

Transition metals are widely employed to catalyze a diverse range of reactions involving dienes, leveraging the unique electronic properties of these substrates to construct complex molecules. researchgate.net These processes are central to organic synthesis due to their efficiency and selectivity.

Hydrofunctionalization, the addition of an H-X molecule across a double bond, is a fundamental transformation.

| Reactant | Reagents | Key Intermediate | Final Product | Regioselectivity |

|---|---|---|---|---|

| 2-Methyl-2-butene | 1. BH₃/THF 2. H₂O₂, OH⁻ | Disiamylborane | 3-Methyl-2-butanol | Anti-Markovnikov |

Hydroacylation: The transition metal-catalyzed hydroacylation of 1,3-dienes is a method for forming ketones. Rhodium(I) complexes, for example, have been utilized for the regio- and enantioselective hydroacylation of dienes, providing access to chiral ketones. researchgate.net This transformation is valuable for synthesizing biologically active compounds. researchgate.net

Reductive coupling and dimerization reactions are efficient methods for forming carbon-carbon bonds, enabling the synthesis of larger molecules from smaller olefin and diene units.

Reductive Coupling: Palladium-catalyzed reductive cross-coupling of 1,3-dienes with boronic esters represents a novel approach to hydroarylation. nih.gov In this process, a π-allyl palladium intermediate is generated directly from the diene. nih.gov This method shows wide tolerance for various functional groups and high selectivity for the 1,2-addition product. nih.gov More recently, nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has emerged as a powerful, atom-efficient strategy for the stereoselective synthesis of highly substituted 1,3-dienes. rsc.orgrsc.org

Dimerization: The dimerization of C5 olefins, such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene (isoamylenes), is a significant industrial process, particularly in the context of gasoline production. researchgate.net Acidic catalysts, including various zeolites, are used to facilitate this reaction. researchgate.net The dimerization of linear butenes and pentenes over zeolitic Brønsted sites can yield not only branched alkenes but also alkyl-substituted cyclohexanes. researchgate.net

The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, driving the development of sophisticated chiral catalysts.

For transformations involving dienes, several classes of chiral catalysts have been developed:

Chiral Diene Ligands: C₂-symmetric chiral dienes, such as derivatives of norbornadiene, have been designed as effective ligands for transition metal catalysts. organic-chemistry.org Rhodium complexes with these ligands have demonstrated high catalytic activity and enantioselectivity (up to 99% ee) in asymmetric 1,4-addition reactions of organoboron reagents to α,β-unsaturated ketones. organic-chemistry.org

TADDOL-derived Phosphonites: Platinum catalysts combined with chiral TADDOL-derived phosphonite ligands are effective for the enantioselective diboration of 1,3-dienes. nih.gov This reaction provides a route to synthetically valuable chiral 2-buten-1,4-diols with good yields and high levels of enantiomeric purity. nih.gov

Chiral 1,3,2-Oxazaborolidines: These compounds have emerged as versatile chiral Lewis acid catalysts for a range of enantioselective photochemical reactions, including [2+2] cycloadditions. nih.gov Their modular structure allows them to be tailored for specific transformations. nih.gov

Chiral Phosphoric Acids: Chiral phosphoric acids have proven to be effective catalysts in asymmetric transformations, including the kinetic resolution of racemic reagents to produce homoallylic alcohols with high enantioselectivity. nih.govrsc.org

| Catalyst System | Reaction Type | Substrate Class | Key Feature |

|---|---|---|---|

| Rhodium / Chiral Diene Ligand | Asymmetric 1,4-Addition | α,β-Unsaturated Ketones | High enantioselectivity (up to 99% ee) organic-chemistry.org |

| Platinum / Chiral Phosphonite | Enantioselective Diboration | 1,3-Dienes | Access to chiral 2-buten-1,4-diols nih.gov |

| Chiral Phosphoric Acid | Kinetic Resolution / Allylboration | Racemic Crotylboronates | Synthesis of (Z)-δ-hydroxymethyl-anti-homoallylic alcohols rsc.org |

Catalytic Isomerization of C5 Olefins and Dienes

The isomerization of carbon-carbon double bonds (CCDB) is a crucial reaction in petroleum refining and chemical synthesis, as it allows for the conversion of less stable olefins into more valuable, thermodynamically stable isomers. researchgate.net

In the context of C5 olefins, a key industrial process is the isomerization of 2-methyl-1-butene to 2-methyl-2-butene. google.com This transformation is typically catalyzed by sulfuric acid (60-70% by weight) at ambient temperatures. google.com The higher stability of the trisubstituted double bond in 2-methyl-2-butene compared to the disubstituted double bond in 2-methyl-1-butene drives the reaction. fiveable.me This isomerization simplifies downstream separation processes, as the boiling point difference between the product and other C5 hydrocarbons is increased. google.com

Solid acid catalysts, such as Al₂O₃, SiO₂, WO₃, and various zeolites, are also extensively studied for olefin isomerization to overcome the recycling and corrosion issues associated with liquid acids. researchgate.net The mechanism on acid catalysts generally involves the formation of a carbocation intermediate, which then rearranges to form the more stable internal olefin. researchgate.netresearchgate.net

Catalyst Design and Performance Evaluation for Specific Transformations

The rational design and rigorous evaluation of catalysts are critical for developing economically viable and sustainable chemical processes. The performance of a catalyst is assessed based on its activity, selectivity, and stability over time.

A case study in catalyst evaluation is the cross-metathesis reaction of methyl oleate (B1233923) with 2-methyl-2-butene, catalyzed by various ruthenium-based complexes. rsc.orgresearchgate.net Researchers systematically screened different generations and types of catalysts (e.g., Hoveyda-Grubbs, Grubbs, indenylidene) and optimized reaction parameters like solvent, temperature, and time. rsc.org It was found that second-generation Hoveyda-Grubbs type catalysts exhibited very high activity, while others were significantly less effective. rsc.orgresearchgate.net This highlights the profound impact that ligand architecture (e.g., N-heterocyclic carbenes, phosphines) has on catalyst performance.

For the production of (3E)-penta-1,3-diene from bio-based feedstocks like 2,3-pentanediol, catalyst design focuses on balancing acid and base sites. researchgate.net An urchin-like LaPO₄ catalyst demonstrated excellent performance, with an optimized acid/base ratio affording a high yield of 1,3-pentadiene (B166810). researchgate.netresearchgate.net The catalyst's stability and ability to be regenerated are also crucial performance metrics. The LaPO₄ catalyst showed an impressive ability to restore its activity in situ during the reaction, contributing to its high stability. researchgate.netresearchgate.net

| Transformation | Catalyst Example | Key Performance Metric | Finding |

|---|---|---|---|

| Cross-Metathesis | Hoveyda-Grubbs II (Ru-based) | Activity / Conversion | Demonstrated very high activity compared to other Ru complexes for the cross-metathesis of methyl oleate and 2-methyl-2-butene. rsc.org |

| Dehydration | LaPO₄ | Yield / Stability | An optimized acid/base ratio yielded 61.5% 1,3-pentadiene; catalyst showed high stability due to in-situ self-regeneration. researchgate.netresearchgate.net |

| Isomerization | Sulfuric Acid (60-70%) | Selectivity / Efficiency | Effectively isomerizes 2-methyl-1-butene to 2-methyl-2-butene at ambient temperature, simplifying separation. google.com |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis (e.g., 1H, 13C, 2D NMR, T2 filter)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed microstructural analysis of copolymers. By examining the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides quantitative insights into monomer incorporation, sequence distribution, and stereoregularity.

¹H and ¹³C NMR of Monomers: The starting point for analysis is the characterization of the individual monomers. The distinct signals in their NMR spectra serve as fingerprints that are altered upon polymerization.

2-Methylbut-2-ene: The ¹H NMR spectrum shows signals for three distinct methyl groups and one vinyl proton. docbrown.info The ¹³C NMR spectrum reveals five unique carbon environments, even though some may appear very close depending on spectral resolution. docbrown.info

(3E)-penta-1,3-diene: This conjugated diene presents a more complex set of signals in the olefinic region of the ¹H NMR spectrum (typically 5.0-6.5 ppm) due to the vinyl protons, along with a signal for the terminal methyl group. nih.gov

| Compound | Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|---|

| 2-Methylbut-2-ene | ¹H | =CH- | ~5.19 |

| =C(CH₃)₂ | ~1.68, ~1.56 | ||

| =CHCH₃ | ~1.60 | ||

| ¹³C | C=C | ~118-132 | |

| (3E)-penta-1,3-diene | ¹H | =CH-, =CH₂ | ~5.0-6.4 |

| ¹³C | C=C | ~115-138 |

Copolymer Microstructure: Upon copolymerization, the disappearance of monomer-specific vinyl signals and the appearance of broader signals in the aliphatic and olefinic regions indicate polymer formation. The microstructure of a pentadiene-containing polymer can be complex, with possibilities of 1,4-cis, 1,4-trans, 1,2-trans, and 1,2-cis additions. researchgate.net ¹³C NMR is particularly powerful for quantifying the content of these different structural units. researchgate.net

2D NMR and Advanced Techniques: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of complex spectra. researchgate.net HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range (2-3 bond) correlations, helping to piece together the connectivity within the copolymer chain. Furthermore, techniques like the T2 relaxation filter can be used to distinguish between different polymer chain mobilities, aiding in the structural determination of poly(1,3-pentadiene) with mixed microstructures. researchgate.net

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry provides critical information on the mass-to-charge ratio of ionized molecules and their fragments, enabling the identification of reaction products and the characterization of polymer structures.

For volatile products or the analysis of starting materials, direct electron ionization mass spectrometry (EI-MS) is used. The fragmentation pattern of 2-methylbut-2-ene, for instance, shows a molecular ion (M⁺) peak at m/z 70, with a prominent base peak at m/z 55, corresponding to the loss of a methyl radical to form a stable allylic carbocation. docbrown.inforestek.com

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 70 | [C₅H₁₀]⁺ | Molecular Ion (M⁺) |

| 55 | [C₄H₇]⁺ | Loss of CH₃ radical from M⁺ (Base Peak) |

| 41 | [C₃H₅]⁺ | Allyl cation, further fragmentation |

| 39 | [C₃H₃]⁺ | Loss of H₂ from [C₃H₅]⁺ |

For non-volatile copolymer products, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is the technique of choice. researchgate.net In this method, the polymer is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, characteristic fragments. researchgate.net These fragments are then separated by gas chromatography and identified by mass spectrometry. The resulting chromatogram, or pyrogram, serves as a fingerprint for the polymer. Analysis of a copolymer of 2-methylbut-2-ene and (3E)-penta-1,3-diene would yield a complex mixture of fragments, including the respective monomers, dimers, and other signature breakdown products, confirming the presence and composition of both monomer units in the polymer chain. bilkent.edu.tr

Advanced Chromatographic Methods for Mixture Analysis and Purity Assessment

Chromatography is essential for separating components of a mixture, which is critical for assessing the purity of monomers and analyzing the resulting polymer products.

Gas Chromatography (GC): GC is the primary method for assessing the purity of the volatile monomers, 2-methylbut-2-ene and (3E)-penta-1,3-diene. chegg.comgoogle.com By separating compounds based on their boiling points and interaction with a stationary phase, GC can detect and quantify impurities, such as isomeric variants or residual reactants from synthesis. researchgate.net For example, in a reaction mixture producing 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552), GC can effectively separate and quantify the isomers based on their different boiling points. chegg.com

Size-Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is the standard technique for analyzing the molecular weight and molecular weight distribution of the resulting copolymer. monash.edu The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules elute later. SEC provides crucial data on the average molecular weight (Mn, Mw) and the polydispersity index (PDI), which are key indicators of a controlled polymerization process. nsf.gov

In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Monitoring polymerization reactions in real-time provides deep insight into reaction kinetics, monomer consumption rates, and the evolution of copolymer composition. frontiersin.org

Other In-situ Techniques: Besides NMR, other spectroscopic methods can be employed. For instance, in-situ Fourier-transform near-infrared (FT-NIR) spectroscopy can also monitor the disappearance of C-H bonds associated with the monomer double bonds, providing kinetic data that complements information from other techniques like online SEC. monash.edu These real-time monitoring methods are invaluable for understanding reaction mechanisms and for the precise engineering of polymer materials with desired properties. frontiersin.org

Computational Chemistry and Theoretical Studies

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are key determinants of reaction pathways and rates.

In the context of the components of "2-methylbut-2-ene;(3E)-penta-1,3-diene," FMO theory is particularly useful in predicting their behavior in pericyclic reactions, such as Diels-Alder reactions, where the diene ((3E)-penta-1,3-diene) reacts with a dienophile. The interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) governs the feasibility and stereochemical outcome of the reaction.

The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For conjugated dienes like (3E)-penta-1,3-diene, the delocalization of π-electrons leads to a higher energy HOMO and a lower energy LUMO compared to non-conjugated dienes, thus resulting in a smaller energy gap and enhanced reactivity in cycloaddition reactions. The presence of a methyl group in 2-methylbut-2-ene, an electron-donating group, will raise the energy of its HOMO, making it a more reactive nucleophile in electrophilic additions.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,3-Butadiene (B125203) (analog) | -6.23 | 0.61 | 6.84 |

| (1E,3E)-1,4-dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 |

This table presents calculated HOMO and LUMO energies for 1,3-butadiene as an analogue for (3E)-penta-1,3-diene and a substituted diene to illustrate electronic effects. The methyl group in (3E)-penta-1,3-diene is expected to raise the HOMO energy relative to 1,3-butadiene, thereby decreasing the HOMO-LUMO gap and increasing reactivity.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and elucidating reaction mechanisms. DFT calculations can provide detailed information about the geometries of reactants, transition states, and products, as well as their corresponding energies.

DFT calculations are instrumental in locating and characterizing transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a crucial factor in determining the reaction rate.

For reactions involving 2-methylbut-2-ene and (3E)-penta-1,3-diene, such as cycloadditions or electrophilic additions, DFT can be used to model the reaction pathway and calculate the activation energies for different possible mechanisms (e.g., concerted vs. stepwise). For instance, in a Diels-Alder reaction involving (3E)-penta-1,3-diene, DFT can be used to optimize the geometry of the concerted transition state and compute its energy, providing insight into the reaction's feasibility under thermal conditions. Studies on analogous systems, such as the dimerization of ethylene (B1197577), have shown that concerted [2+2] cycloadditions have very high energy barriers, while stepwise pathways through diradical intermediates are more favorable.

| Reaction | Method | Basis Set | Activation Energy (kcal/mol) |

| Ethylene + 1,3-Butadiene (Diels-Alder) | B3LYP | 6-31G** | ~25-30 |

| Ethylene Dimerization ([2+2] supra-supra) | MC-SCF | STO-3G | ~62 (relative to tetramethylene diradical) |

This table provides representative activation energies for analogous cycloaddition reactions to illustrate the application of DFT in determining reaction barriers.

Many reactions of alkenes and dienes can yield multiple stereoisomeric or regioisomeric products. DFT calculations can be employed to predict and explain the observed selectivity by comparing the activation energies of the different pathways leading to these products. The pathway with the lower activation energy will be kinetically favored.

For example, in the Diels-Alder reaction between an unsymmetrical diene and dienophile, DFT can be used to calculate the energies of the transition states leading to the ortho and meta regioisomers. The difference in these energies can predict the regioselectivity of the reaction. Similarly, the preference for endo or exo stereoselectivity can be rationalized by comparing the energies of the corresponding transition states, which may be influenced by secondary orbital interactions. For reactions involving 2-methylbut-2-ene, such as addition reactions, DFT can predict the regioselectivity (Markovnikov vs. anti-Markovnikov) by analyzing the stability of the intermediate carbocations or the energies of the respective transition states.

Molecular Dynamics and Conformational Analysis (s-cis, s-trans)

Conjugated dienes like (3E)-penta-1,3-diene can exist in different conformations due to rotation around the central C-C single bond. The two most important planar conformations are the s-trans and s-cis conformers. The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable than the s-cis conformation due to reduced steric hindrance.

Molecular dynamics (MD) simulations and other conformational analysis techniques can be used to study the relative energies of these conformers and the energy barrier to their interconversion. For a Diels-Alder reaction to occur, the diene must adopt the s-cis conformation to allow for the concerted [4+2] cycloaddition. Therefore, the energy difference between the s-trans and s-cis conformers and the rotational barrier between them can significantly influence the reaction rate. For 1,3-butadiene, the s-trans conformer is about 2.3-3.0 kcal/mol more stable than the s-cis conformer, with a rotational barrier of approximately 6.5 kcal/mol. The presence of a methyl group at the 3-position in (3E)-penta-1,3-diene would likely increase the steric hindrance in the s-cis conformation, potentially raising its energy relative to the s-trans form and affecting the equilibrium population of the reactive conformer.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| s-trans 1,3-Butadiene | 0 | 6.5 |

| s-cis 1,3-Butadiene | ~2.3-3.0 | 6.5 |

This table shows the relative energies and rotational barrier for the s-cis and s-trans conformers of 1,3-butadiene, which serves as a model for (3E)-penta-1,3-diene.

Prediction of Adsorption and Separation Phenomena in Microporous Materials

The separation of alkenes and dienes is an important industrial process. Microporous materials, such as zeolites and metal-organic frameworks (MOFs), are promising candidates for the adsorptive separation of these compounds. Computational methods can be used to predict the adsorption and separation behavior of mixtures of 2-methylbut-2-ene and (3E)-penta-1,3-diene in these materials.

Grand Canonical Monte Carlo (GCMC) simulations and DFT calculations can be used to model the adsorption of these molecules within the pores of different materials. These simulations can predict adsorption isotherms, heats of adsorption, and selectivities for one component over the other. The separation mechanism can be elucidated by analyzing the interactions between the adsorbate molecules and the framework of the microporous material.

For the separation of alkenes and dienes, two main strategies are typically employed:

π-complexation: Materials with accessible metal sites, such as certain MOFs, can selectively adsorb dienes and alkenes through the interaction of the metal centers with the π-electrons of the unsaturated bonds. Dienes, having two π-bonds, often exhibit stronger interactions than alkenes with a single π-bond, leading to selective adsorption.

Kinetic separation/molecular sieving: Materials with pore apertures close to the kinetic diameters of the molecules can separate them based on differences in their diffusion rates. The shape and size of the molecules play a crucial role in this type of separation.

Computational studies can screen a large number of potential adsorbent materials to identify those with the most promising performance for the separation of 2-methylbut-2-ene and (3E)-penta-1,3-diene, guiding experimental efforts towards the most promising candidates.

| Adsorbent Type | Separation Principle | Selectivity Towards |

| MOFs with open metal sites | π-complexation | (3E)-penta-1,3-diene (stronger π-interaction) |

| Zeolites/MOFs with specific pore sizes | Molecular sieving/Kinetic separation | Dependent on kinetic diameters of adsorbates and pore dimensions |

This table summarizes the predicted separation principles and selectivities for the components of the target compound in different types of microporous materials.

Advanced Separation and Purification Research in C5 Hydrocarbon Streams

Adsorption-Based Separations

Adsorption processes offer a promising, energy-efficient alternative to distillation for separating C5 hydrocarbon isomers. mdpi.com These methods rely on porous materials that selectively adsorb certain molecules from a mixture based on differences in size, shape, or chemical affinity. rsc.org

Metal-Organic Frameworks (MOFs) and Zeolites for Isomer Separation

Metal-Organic Frameworks (MOFs) and zeolites are crystalline porous materials that have emerged as leading candidates for the adsorptive separation of C5 hydrocarbons. rsc.orgacs.org Their well-defined pore structures and tunable surface chemistry allow for precise discrimination between isomers with subtle physical and chemical differences. acs.orgnih.gov

Research has demonstrated the complementary performance of these materials in separating complex C5 streams. acs.orgresearchgate.net For instance, specific MOFs like MIL-96 and zeolites with Chabazite (B1143428) (CHA) topology have shown high selectivity for certain C5 diolefin isomers. acs.org These materials possess spacious cages accessible through narrow windows, typically less than 0.5 nm in diameter, which is critical for molecular sieving. acs.orgresearchgate.net Studies have compared various adsorbents for the liquid-phase separation of C5 diolefins, mono-olefins, and paraffins, highlighting the unique capabilities of each material. acs.org For example, the MOF [Cu3(BTC)2] (where BTC is benzene-1,3,5-tricarboxylate) has proven effective in separating C5 olefins from paraffins. acs.orgresearchgate.net Similarly, Zr-based MOFs like Zr-bptc have been shown to separate linear from branched alkanes via a size-exclusion mechanism, a principle that can be extended to olefin isomers. nih.gov

The table below summarizes the performance of selected MOFs and zeolites in C5 hydrocarbon separations.

| Adsorbent | Type | Separation Target | Key Finding |

| MIL-96 | MOF | C5 diolefin isomers from mono-olefins and paraffins | Capable of separating all three diolefin isomers from C5 mono-olefins and paraffins. acs.org |

| Chabazite (CHA) | Zeolite | C5 diolefin isomers (e.g., isoprene (B109036) and cis-piperylene) | Separates branched from linear isomers based on size exclusion. acs.org |

| Zeolite 5A (LTA) | Zeolite | Linear from branched alkanes/olefins | Acts as a reference material; shows lower capacity for some isomers compared to certain MOFs. acs.orgnih.gov |

| [Cu3(BTC)2] | MOF | C5 olefins from paraffins | Demonstrates effective separation between olefins and paraffins. acs.orgresearchgate.net |

| Zr-bptc | MOF | Linear from branched alkanes | Exclusively adsorbs linear alkanes, completely excluding branched isomers. nih.gov |

Pi-Complexation and Size-Exclusion Mechanisms

The selective separation of C5 isomers by adsorbents is governed by two primary mechanisms: size-exclusion and π-complexation. mdpi.comacs.org

Size-Exclusion: This mechanism, often referred to as molecular sieving, separates molecules based on their kinetic diameter and shape relative to the adsorbent's pore size. acs.orgnih.gov Zeolites and certain MOFs with precisely tailored pore apertures can effectively exclude larger, bulkier isomers while allowing smaller, linear isomers to diffuse into the pores. nih.gov For example, chabazite zeolite can separate isoprene (a branched diolefin) from cis-piperylene (a linear diolefin) by excluding the branched isomer. acs.orgresearchgate.net This geometric specificity is a powerful tool for separating branched C5 olefins from their linear counterparts. acs.org